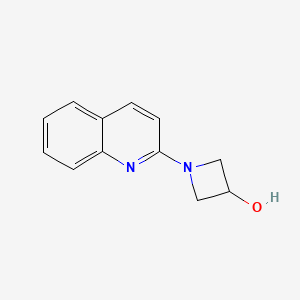

1-(Quinolin-2-yl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-quinolin-2-ylazetidin-3-ol |

InChI |

InChI=1S/C12H12N2O/c15-10-7-14(8-10)12-6-5-9-3-1-2-4-11(9)13-12/h1-6,10,15H,7-8H2 |

InChI Key |

ZAKQSTHETKWKTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 1-(Quinolin-2-yl)azetidin-3-ol and Azetidine-Quinoline Systems

The creation of molecules like this compound typically involves a modular approach, where the azetidine (B1206935) and quinoline (B57606) components are synthesized separately and then coupled. Alternatively, a convergent strategy might be employed where one ring system is constructed onto a pre-existing, functionalized version of the other.

Approaches to Azetidine Ring Formation

The synthesis of the four-membered azetidine ring is often challenging due to its inherent ring strain. medwinpublishers.comrsc.org However, several reliable methods have been developed.

Common synthetic routes to the azetidine ring include:

Intramolecular Cyclization: This is a primary method for forming the azetidine ring. medwinpublishers.comrsc.org It often involves the cyclization of a γ-amino alcohol or a derivative with a suitable leaving group on the alcohol function. For instance, the ring-opening of cyclic sulfates of propane-1,3-diol with amines can yield N-substituted azetidines. medwinpublishers.com

[2+2] Cycloaddition: This method involves the reaction of an imine with an alkene or a ketene. medwinpublishers.com Photocycloadditions of imines and alkenes are a notable example of this approach. magtech.com.cn

Ring Contraction and Expansion: Azetidines can be formed from the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines. medwinpublishers.commagtech.com.cn For example, N-tosylaziridines can undergo ring expansion with bromonitromethane (B42901) to form 2-nitroazetidines. medwinpublishers.com

Reduction of Azetidin-2-ones: The reduction of β-lactams (azetidin-2-ones) provides a direct route to the corresponding azetidines. magtech.com.cn

The choice of method often depends on the desired substitution pattern and stereochemistry of the final azetidine product. For this compound, a pre-formed azetidin-3-ol (B1332694) or a protected version is a common starting material.

Quinoline Core Integration Techniques

The quinoline ring system is a privileged scaffold in medicinal chemistry and numerous methods exist for its synthesis. researchgate.netbrieflands.comafjbs.com Classical methods include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, though these often require harsh reaction conditions. brieflands.com

Modern approaches for integrating the quinoline core include:

Nucleophilic Aromatic Substitution (SNAr): A common strategy for attaching the azetidine moiety to the quinoline ring involves the reaction of a nucleophilic azetidine with a quinoline bearing a suitable leaving group, typically at the 2-position (e.g., 2-chloroquinoline). researchgate.net

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between the azetidine nitrogen and the quinoline ring. uni-muenchen.de

Construction from Precursors: The quinoline ring can be constructed from simpler aromatic amines. For example, the reaction of m-toluidine (B57737) can be used as a key starting material for 7-methyl-8-nitroquinoline. brieflands.com

For the specific synthesis of this compound, a typical approach would involve the reaction of 2-chloroquinoline (B121035) with azetidin-3-ol.

Advanced Synthetic Approaches and Reaction Development

To improve efficiency, atom economy, and access to diverse derivatives, more advanced synthetic methodologies are continuously being developed.

Multi-component Reactions and Catalytic Methodologies

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. rsc.orgrsc.orgresearchgate.net While direct MCRs for this compound are not prominently reported, MCRs are widely used for the synthesis of quinoline derivatives. rsc.orgrsc.orgresearchgate.net For instance, the Povarov reaction, an acid-catalyzed reaction of an aniline, an aldehyde, and an activated alkene, can produce complex tetrahydroquinolines which can then be oxidized to quinolines. beilstein-journals.org

Catalytic methods, particularly those employing transition metals, are crucial for modern organic synthesis. rsc.orgrsc.org Copper and iron-catalyzed reactions have been developed for the synthesis of 2-substituted quinolines. rsc.org

Palladium-Mediated C-H Activation/Annulation Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.orgrsc.org This strategy can be applied to the synthesis of quinoline derivatives. nih.govrsc.orgacs.orgmdpi.com

Key aspects of this methodology include:

Intramolecular C-H Alkenylation: Quinolines and dihydroquinolines can be selectively synthesized through intramolecular C-H alkenylation reactions catalyzed by palladium. nih.gov

Regioselectivity: Controlling the site of C-H activation is a major challenge. The use of directing groups or specific ligands can help to control the regioselectivity of the reaction. nih.gov For instance, palladium-catalyzed arylation of quinoline N-oxides can be directed to the C8 position under specific conditions. acs.org

Oxidative Coupling: Palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes has also been reported. mdpi.com

While direct application to the synthesis of this compound is not explicitly detailed, these advanced methods offer potential routes for the construction and functionalization of the quinoline core.

Derivatization and Functionalization Strategies

Once the core this compound scaffold is assembled, further derivatization can be carried out to explore structure-activity relationships.

Functionalization can occur at several positions:

Azetidine Ring: The hydroxyl group at the 3-position of the azetidine ring is a key handle for functionalization. It can be oxidized to a ketone and then reduced back to an alcohol, potentially with stereochemical control. The nitrogen of the azetidine ring can also be a site for further substitution, though in this specific compound it is already part of the quinoline linkage.

Quinoline Ring: The quinoline ring offers multiple positions for substitution. Functional groups can be introduced through various electrophilic and nucleophilic aromatic substitution reactions. afjbs.commdpi.com For example, halogenation or the introduction of alkyl groups can modify the electronic and lipophilic properties of the molecule. afjbs.com

A study on pyrrolo[1,2-a]quinoxaline-based derivatives demonstrates a similar synthetic logic, where a core scaffold is prepared and then functionalized at various positions to create a library of compounds. nih.gov

Interactive Data Tables

Table 1: Key Synthetic Reactions for Azetidine and Quinoline Systems

| Reaction Type | Description | Key Reagents/Catalysts | Reference(s) |

| Intramolecular Cyclization | Formation of the azetidine ring from an open-chain precursor. | Base, Leaving group activation | medwinpublishers.com |

| [2+2] Cycloaddition | Formation of the azetidine ring from an imine and an alkene/ketene. | Light (photocycloaddition) | magtech.com.cn |

| Nucleophilic Aromatic Substitution | Coupling of azetidine to the quinoline ring. | 2-Chloroquinoline, Base | researchgate.net |

| Povarov Reaction | Multi-component synthesis of tetrahydroquinolines. | Acid catalyst | beilstein-journals.org |

| Pd-catalyzed C-H Activation | Direct functionalization of the quinoline ring. | Pd(OAc)₂, Oxidant, Ligand | nih.govrsc.orgacs.orgmdpi.com |

Stereoselective Synthesis of Azetidine-Quinoline Scaffolds

The creation of stereochemically defined azetidine-quinoline scaffolds, such as this compound, represents a significant challenge in synthetic organic chemistry. The control of stereochemistry is paramount as the three-dimensional arrangement of atoms can profoundly influence the biological activity of the molecule. Methodologies for achieving stereoselectivity in the synthesis of these scaffolds typically rely on one of two primary strategies: the use of enantiomerically pure starting materials or the application of stereoselective reactions.

A plausible and commonly employed route for the synthesis of this compound involves the nucleophilic substitution or cross-coupling of a reactive quinoline precursor with a suitable azetidin-3-ol derivative. One of the most direct approaches is the N-arylation of azetidin-3-ol with a halo-substituted quinoline, typically 2-chloroquinoline. This reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through a direct nucleophilic aromatic substitution (SNAr) if the quinoline ring is sufficiently activated. uni-muenchen.demit.edu

For instance, a synthetic pathway could commence with the reaction between 2-chloroquinoline and a protected or unprotected azetidin-3-ol. The use of a chiral, enantiomerically pure azetidin-3-ol starting material would directly lead to the formation of a specific enantiomer of the final product. Such chiral precursors can be synthesized through various established methods.

A representative reaction scheme is the coupling of 2-chloroquinoline with racemic or enantiopure azetidin-3-ol. The conditions for such a transformation would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency and stereochemical outcome of the reaction. mit.edu

Table 1: Representative Palladium-Catalyzed N-Arylation for the Synthesis of this compound

| Entry | Quinoline Precursor | Azetidine Precursor | Catalyst / Ligand | Base | Solvent | Product |

| 1 | 2-Chloroquinoline | (rac)-Azetidin-3-ol | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | (rac)-1-(Quinolin-2-yl)azetidin-3-ol |

| 2 | 2-Chloroquinoline | (R)-Azetidin-3-ol | Pd(OAc)2 / BINAP | NaOt-Bu | Dioxane | (R)-1-(Quinolin-2-yl)azetidin-3-ol |

| 3 | 2-Bromoquinoline | (S)-Azetidin-3-ol | PdCl2(dppf) | K3PO4 | DMF | (S)-1-(Quinolin-2-yl)azetidin-3-ol |

This table is illustrative and based on general principles of Buchwald-Hartwig amination reactions.

In cases where a racemic mixture of azetidin-3-ol is used, the resulting product, this compound, will also be racemic. The separation of these enantiomers can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic techniques.

An alternative approach to stereoselectivity could involve the diastereoselective functionalization of an existing azetidine ring that is already attached to the quinoline scaffold. uni-muenchen.de However, for the direct synthesis of this compound, the use of a chiral pool starting material like enantiopure epichlorohydrin (B41342) to construct the azetidin-3-ol ring offers a more straightforward and predictable method for controlling the stereochemistry.

A relevant synthetic example that supports the feasibility of this approach is the synthesis of 1-(3-(4,5-Dihydropyrrolo[1,2-a]quinoxalin-4-yl)pyridin-2-yl)azetidin-3-ol, which was successfully prepared from 2-chloronicotinaldehyde (B135284) and 3-hydroxyazetidine hydrochloride. nih.gov This demonstrates that the coupling of a heteroaromatic chloride with azetidin-3-ol is a viable strategy.

Spectroscopic and Analytical Characterization Techniques for Azetidine Quinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of 1-(quinolin-2-yl)azetidin-3-ol.

In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of protons. For the azetidine (B1206935) ring, the protons at the C3 and C4 positions typically exhibit characteristic signals. The proton attached to the hydroxyl group (-OH) at C3 would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons on the azetidine ring itself would show specific splitting patterns due to their coupling with each other. For instance, cis and trans coupling constants in azetidine rings can differ, with J-trans generally having lower values than J-cis. ipb.pt Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can further confirm the spatial proximity of protons, aiding in stereochemical assignments. ipb.pt

The quinoline (B57606) moiety presents a set of aromatic protons with chemical shifts typically in the downfield region (around 7.0-8.5 ppm). The specific positions of these protons on the quinoline ring can be assigned based on their characteristic splitting patterns and coupling constants.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the azetidine and quinoline rings are indicative of their hybridization and chemical environment. The carbon bearing the hydroxyl group (C3) would resonate at a specific chemical shift, while the carbons of the quinoline ring would appear in the aromatic region of the spectrum. The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule.

For related azetidinone derivatives containing a quinoline moiety, detailed ¹H and ¹³C NMR data have been reported, providing a reference for the expected chemical shifts and coupling constants in similar systems. sphinxsai.comnih.govresearchgate.net

Table 1: Representative NMR Data for Azetidine-Quinoline Systems

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Assignment |

| ¹H | 2.5 - 4.5 | m | Azetidine ring protons |

| ¹H | 4.0 - 5.5 | d | CH-Ar of azetidinone |

| ¹H | 7.0 - 8.8 | m | Quinoline aromatic protons |

| ¹³C | 30 - 70 | - | Azetidine ring carbons |

| ¹³C | 115 - 150 | - | Quinoline aromatic carbons |

| ¹³C | ~160-170 | - | C=O (in azetidinone derivatives) |

Note: This table provides a general range of chemical shifts based on related structures. Specific values for this compound would require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, the IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-N stretching vibration of the azetidine ring would likely appear in the 1200-1350 cm⁻¹ region. The presence of the quinoline ring would be confirmed by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic system (typically in the 1450-1650 cm⁻¹ range). orientjchem.orgresearchgate.net

In the case of related azetidin-2-one (B1220530) derivatives, a strong absorption band corresponding to the β-lactam carbonyl (C=O) group is observed in the range of 1700-1780 cm⁻¹. orientjchem.org

Table 2: Characteristic IR Absorption Frequencies for Azetidine-Quinoline Systems

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (β-lactam) | Stretching | 1700 - 1780 |

| C=N, C=C (aromatic) | Stretching | 1450 - 1650 |

| C-N (azetidine) | Stretching | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity. rsc.org

Other Analytical Techniques for Purity and Identity Confirmation

In addition to NMR, IR, and MS, other analytical techniques are crucial for confirming the purity and identity of this compound.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used to assess the purity of a synthesized compound. nih.govresearchgate.net These methods separate the components of a mixture, and a single, sharp peak in an HPLC chromatogram or a single spot on a TLC plate is indicative of a pure compound.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity. sphinxsai.comresearchgate.net

Melting Point: The melting point of a solid crystalline compound is a physical constant that can be used as an indicator of purity. A sharp and well-defined melting point range suggests a pure compound, whereas impurities tend to broaden and depress the melting point. sphinxsai.com

By combining the data from these various spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like 1-(Quinolin-2-yl)azetidin-3-ol. rsc.orgbohrium.comrsc.org DFT methods can determine various quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net

For quinoline (B57606) derivatives, DFT studies have been used to calculate properties like electrophilicity index, electronegativity, chemical potential, hardness, and softness. rsc.orgrsc.org These parameters provide a deeper understanding of the molecule's reactivity and potential interaction mechanisms. For instance, the molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. arabjchem.org In the context of this compound, the azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which influences its reactivity. ontosight.airesearchgate.net This inherent strain, combined with the electronic properties of the quinoline moiety, can be precisely characterized using DFT.

Theoretical studies on similar quinoline derivatives have successfully used DFT to analyze stability, tautomerism, and reactivity, providing insights that can explain experimental outcomes. scilit.com For example, calculations can predict the most stable tautomeric form and the relative acidities of different sites within the molecule. scilit.com Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of these compounds. bohrium.comrsc.org

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for potential non-covalent interactions with biological targets. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness. | Provides a quantitative measure of the molecule's stability and reactivity. rsc.orgrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azetidine-Quinolines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. ijaems.comnanobioletters.com For azetidine-quinoline derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic efficacy. nih.gov These models can predict the activity of newly designed compounds, thereby prioritizing synthesis and experimental testing. ijaems.comresearchgate.net

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. mdpi.com The three-dimensional structures of these molecules are then optimized, often using methods like DFT. nih.gov A variety of molecular descriptors, which are numerical representations of the chemical information, are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). bohrium.com

Statistical techniques such as Multiple Linear Regression (MLR) and more advanced methods like Artificial Neural Networks (ANN) are used to build a mathematical relationship between the descriptors and the biological activity. bohrium.com For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used to analyze the steric and electrostatic fields of the molecules in relation to their activity. mdpi.comnih.gov The resulting contour maps from CoMFA can highlight regions where bulky groups or specific electrostatic charges would be beneficial or detrimental to the activity. mdpi.comnih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. nih.gov Successful QSAR models for quinoline derivatives have been developed for various therapeutic areas, including anticancer and anti-HIV agents. bohrium.comnih.gov These models provide valuable guidelines for designing new, more potent compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial for understanding the potential mechanism of action of a drug candidate like this compound by predicting its binding mode and affinity within the active site of a biological target. doi.org

The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses. dovepress.com The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. doi.org Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. mdpi.comdoi.org

For quinoline derivatives, docking studies have been extensively used to investigate their interactions with various targets, including kinases, proteases, and DNA. nih.govresearchgate.netarabjchem.org For example, the quinoline ring is known to bind to the hinge region of kinases, acting as a competitive inhibitor of ATP. mdpi.com In the case of this compound, the quinoline moiety could potentially form hydrogen bonds and hydrophobic interactions, while the azetidin-3-ol (B1332694) part could engage in additional hydrogen bonding through its hydroxyl group.

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. By understanding the specific interactions that contribute to binding, medicinal chemists can modify the ligand's structure to enhance these interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are invaluable for assessing the stability of a ligand-protein complex and for exploring the conformational changes that may occur upon binding. researchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move over a given period. mdpi.com By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe the dynamic behavior of the system.

For a compound like this compound complexed with a target protein, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, one can determine if the ligand remains stably bound in the active site. doi.org

Analyze Conformational Flexibility: MD simulations can reveal the different conformations that the ligand and the protein can adopt, providing a more realistic picture of the binding event. nih.gov

Characterize Key Interactions: The persistence of specific interactions, such as hydrogen bonds, observed in docking can be evaluated throughout the simulation. doi.org

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. researchgate.net

MD simulations have been successfully applied to study the interactions of quinoline derivatives with their biological targets, confirming the stability of the predicted binding modes and providing deeper insights into the dynamics of the interaction. mdpi.comdoi.org

In Silico Scaffold Design and Virtual Screening Applications

The quinoline and azetidine scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.netrsc.org In silico methods play a crucial role in the design of novel scaffolds and in the virtual screening of large compound libraries to identify promising new drug candidates. mdpi.comnih.gov

Scaffold Design: The design of new molecular scaffolds often begins with a known active compound or a privileged substructure. Computational tools can be used to explore different ways to connect or modify these fragments to create novel three-dimensional shapes that can access new chemical space. bham.ac.uk For instance, starting with the this compound scaffold, one could computationally explore various substitutions on both the quinoline and azetidine rings to optimize properties like target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The inherent strain of the azetidine ring makes it a unique building block for creating structurally diverse molecules. researchgate.netrsc.org

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov There are two main types of virtual screening:

Ligand-based virtual screening: This approach uses the knowledge of known active ligands to identify other molecules with similar properties. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, is a common ligand-based method. arabjchem.org

Structure-based virtual screening: When the 3D structure of the target protein is known, molecular docking can be used to screen large compound databases to find molecules that fit well into the binding site. nih.gov

Virtual screening has been successfully used to identify novel quinoline-based inhibitors for various targets. acs.orgacs.org For example, a virtual screening approach based on a pharmacophore model led to the discovery of quinoline derivatives as potent inhibitors of the GLI1 protein. acs.org Similarly, a library of quinoline derivatives could be virtually screened against a panel of disease-relevant targets to identify potential new therapeutic applications for the this compound scaffold.

Structure Activity Relationship Sar Investigations of 1 Quinolin 2 Yl Azetidin 3 Ol Derivatives

Impact of Azetidine (B1206935) Ring Substitutions on Biological Activity

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a key structural feature in numerous biologically active compounds. researchgate.net Substitutions on this ring in 1-(quinolin-2-yl)azetidin-3-ol derivatives can significantly modulate their pharmacological properties.

The position and nature of substituents on the azetidine ring play a critical role in determining the biological activity of these compounds. For instance, in a series of azetidin-2-one (B1220530) derivatives, the presence of a chloro group at the 3-position was a common feature in compounds synthesized for their potential anti-inflammatory and analgesic activities. researchgate.net The synthesis of these compounds often involves the reaction of a Schiff base with chloroacetyl chloride, resulting in the formation of a 3-chloro-azetidin-2-one ring. researchgate.netnih.gov

In other studies, the hydroxyl group at the 3-position of the azetidin-3-ol (B1332694) moiety has been a focal point for modification. For example, in the development of Sirt6 activators, a 3-hydroxyazetidine hydrochloride was used as a starting material, highlighting the importance of this functional group. nih.gov The stereochemistry of the substituents on the azetidine ring can also be a determining factor in biological activity, although this aspect is not extensively detailed in the provided search results.

Table 1: Impact of Azetidine Ring Modifications on Biological Activity

| Compound Type | Key Azetidine Feature | Observed Biological Implication | Reference |

|---|---|---|---|

| 3-chloro-azetidin-2-ones | Chloro group at C3 | Synthesized for potential anti-inflammatory and analgesic activities. | researchgate.net |

| Azetidin-3-ol derivatives | Hydroxyl group at C3 | Utilized as a key intermediate in the synthesis of Sirt6 activators. | nih.gov |

| Azetidin-2-one derivatives | 2-oxo group | Considered more active than their Schiff base precursors in some antimicrobial studies. | nih.gov |

Influence of Quinoline (B57606) Moiety Modifications on Activity

The quinoline ring system is a versatile scaffold found in a wide array of pharmacologically active molecules. brieflands.commdpi.comresearchgate.net Modifications to this moiety in this compound derivatives have a profound effect on their biological profiles.

Substitutions at various positions of the quinoline ring can dramatically alter activity. For example, in the context of anticancer agents, substitutions at the C-4 and C-6 positions of a quinazoline (B50416) (a related nitrogen-containing heterocyclic system) were found to be critical for selectivity towards HER2 over EGFR. nih.gov Similarly, for quinoline derivatives, the position of attachment of the azetidine ring is a key determinant of activity. In the title compound, the azetidine is linked at the 2-position of the quinoline.

The electronic properties of substituents on the quinoline ring also play a significant role. The introduction of electron-donating or electron-withdrawing groups can influence the molecule's interaction with its biological target. For instance, a study on quinoline derivatives showed that the presence of a nitro group could increase cytotoxicity against cancer cell lines, while its reduction to an amine group led to a decrease in cytotoxicity. brieflands.com In another study, the presence of a methoxy (B1213986) group on the quinoline ring was observed to slightly decrease the inhibitory potential of certain cholinesterase inhibitors. mdpi.com

Furthermore, the fusion of other rings to the quinoline system can lead to novel compounds with distinct biological activities. For example, the synthesis of tetrazolo[1,5-a]quinoline (B14009986) derivatives bearing an azetidinone scaffold resulted in compounds with significant anti-inflammatory and analgesic properties. researchgate.net

Table 2: Influence of Quinoline Moiety Modifications

| Modification | Compound Series | Effect on Biological Activity | Reference |

|---|---|---|---|

| Substitution at C-4 and C-6 | Quinazoline derivatives | Crucial for selectivity for HER2 over EGFR. | nih.gov |

| Nitro group substitution | Quinoline derivatives | Increased cytotoxicity against Caco-2 cell lines. | brieflands.com |

| Amine group substitution | Quinoline derivatives | Decreased cytotoxicity compared to the nitro derivative. | brieflands.com |

| 6-methoxy group | Chromone-linked quinoline derivatives | Slight decrease in cholinesterase inhibitory potential. | mdpi.com |

| Fusion with a tetrazole ring | Tetrazolo[1,5-a]quinoline-azetidinones | Resulted in potent anti-inflammatory and analgesic compounds. | researchgate.net |

Role of Linker Regions and Peripheral Substituents in Efficacy and Selectivity

The linker connecting the azetidine ring to the quinoline moiety, as well as other peripheral substituents, are critical for optimizing the efficacy and selectivity of these compounds. While the core structure of this compound implies a direct linkage, many derivatives incorporate various linker groups to explore different spatial arrangements and interactions with biological targets.

In a study on SLACK potassium channel inhibitors, the linker region between an azetidine ring and a phenyl ring was systematically evaluated. nih.gov Replacing a sulfonamide linker with alkyl, urea, and carbamate (B1207046) groups was explored to understand its impact on activity. nih.gov This highlights that the nature of the linker can significantly influence the compound's properties.

Furthermore, in the development of antibacterial quinoline-azetidinone mannich bases, a complex linker containing an acetohydrazide moiety was utilized, which was further derivatized with various cyclic secondary amines. derpharmachemica.com These modifications at the periphery of the molecule were crucial for the observed antibacterial activity.

Table 3: Role of Linkers and Peripheral Substituents

| Structural Feature | Compound Series | Impact on Efficacy and Selectivity | Reference |

|---|---|---|---|

| Sulfonamide linker | SLACK channel inhibitors | Systematically replaced to evaluate impact on activity. | nih.gov |

| Alkyl substituents on amine | 1H-pyrrolo[3,2-c]quinoline derivatives | Modulated affinity for 5-HT6 and D3 receptors. | mdpi.com |

| Acetohydrazide linker | Quinoline-azetidinone mannich bases | Served as a point for further derivatization to enhance antibacterial activity. | derpharmachemica.com |

Biological Target Engagement and Mechanistic Research in Vitro and Ex Vivo Studies

Phosphodiesterase 10A (PDE10A) Inhibition Studies

The compound 1-(Quinolin-2-yl)azetidin-3-ol has been a subject of interest for its potent inhibitory effects on Phosphodiesterase 10A (PDE10A), an enzyme predominantly found in the striatal medium spiny neurons of the brain. plos.orgresearchgate.net

Research has identified PDE10A as a key therapeutic target for central nervous system (CNS) disorders. researchgate.netnih.gov PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signal transduction. nih.gov The high expression of PDE10A in brain regions associated with motivation, reward, and motor control makes it a compelling target for neurological and psychiatric conditions. plos.orgresearchgate.net The discovery of a series of 2-(3-alkoxy-1-azetidinyl) quinolines as potent and selective PDE10A inhibitors highlights the importance of the quinoline (B57606) scaffold in targeting this enzyme. researchgate.net

Inhibitors of PDE10A, such as those based on the quinoline structure, function by preventing the breakdown of cAMP and cGMP. nih.gov This leads to an increase in the intracellular levels of these second messengers, thereby modulating downstream signaling pathways. google.com Specifically, the inhibition of PDE10A can mimic the effects of dopamine (B1211576) D1 receptor agonism and D2 receptor antagonism by elevating cAMP levels. google.com This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which PDE10A inhibitors exert their therapeutic effects. plos.org

The binding of quinoline-based inhibitors to PDE10A has been elucidated through structural biology and computational modeling. nih.govrcsb.org Studies have revealed a unique "selectivity pocket" within the PDE10A enzyme that can be exploited to design highly potent and selective inhibitors. rcsb.org The interaction between the quinoline moiety and key amino acid residues within this pocket is crucial for high-affinity binding. For instance, docking studies with quinoline alkaloids have shown hydrogen bonding and polar interactions with residues like His525 and Asp674. nih.gov The selectivity of these inhibitors is a critical aspect, with studies demonstrating high selectivity for PDE10A over other phosphodiesterase families, which is essential for minimizing off-target effects. nih.gov

The potency and target engagement of quinoline-based PDE10A inhibitors have been confirmed through various in vitro and ex vivo assays. In vitro studies typically involve biochemical assays to determine the half-maximal inhibitory concentration (IC50) of the compounds against the PDE10A enzyme. nih.gov For example, some cinnoline (B1195905) analogues, which are structurally related to quinolines, have shown IC50 values in the low nanomolar range. nih.gov Ex vivo studies often utilize techniques like positron emission tomography (PET) to measure the occupancy of the PDE10A enzyme in the brain following administration of the inhibitor. google.com These assays are crucial for validating the in vivo efficacy and for guiding the development of clinical candidates. nih.govgoogle.com

Exploration of Other Potential Biological Targets and Mechanisms

Beyond its well-documented effects on PDE10A, the quinoline scaffold present in this compound suggests potential for other biological activities.

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. biointerfaceresearch.comnih.govapjhs.com Various quinoline derivatives have demonstrated significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria. biointerfaceresearch.comtandfonline.com The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA topoisomerases. nih.gov While direct studies on the antimicrobial properties of this compound are not extensively reported in the provided context, the general antimicrobial potential of the quinoline class of compounds is well-documented. biointerfaceresearch.comapjhs.comnih.gov For instance, some novel quinoline derivatives have shown excellent antibacterial activity with low minimum inhibitory concentration (MIC) values against strains like S. aureus and E. coli. tandfonline.com The azetidine (B1206935) ring, another component of the compound, has also been incorporated into various biologically active molecules, including β-lactam antibiotics, suggesting a potential contribution to antimicrobial effects. ucl.ac.be

Enzyme Inhibition Beyond PDE10A (e.g., Cathepsins, COX-2, Topoisomerase)

The structural framework of quinoline combined with an azetidine ring is a feature in various compounds investigated for their ability to inhibit key enzymes involved in pathological processes. Research has extended beyond phosphodiesterase 10A (PDE10A) to other enzyme families like cathepsins, cyclooxygenases (COX), and topoisomerases.

Cathepsin Inhibition Cathepsins are a class of proteases, and their dysregulation is implicated in diseases such as osteoarthritis, osteoporosis, and cancer. nih.govnih.gov Research into quinoline-containing compounds has identified their potential as cathepsin inhibitors. For instance, a study identified a lead quinoline derivative that demonstrated inhibitory activity against both cathepsin K and cathepsin L, with IC50 values of 0.37 µM and 0.45 µM, respectively. researchgate.net The modification of this quinoline lead was a key step in the development of more potent inhibitors, highlighting the significance of the quinoline moiety in the initial discovery. researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition Selective inhibition of COX-2 is a critical strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov The quinoline nucleus has been incorporated into novel hybrid molecules to target this enzyme. A series of 1,2,4-triazine-quinoline hybrids were synthesized and evaluated for their ability to inhibit COX enzymes. nih.gov Several of these compounds displayed potent and selective inhibition of COX-2 over COX-1. nih.gov For example, compound 8e emerged as a particularly potent and selective COX-2 inhibitor. nih.gov The findings suggest that the quinoline scaffold is a valuable component for designing selective COX-2 inhibitors. nih.govscience.gov

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 8a | 12.8 | 0.19 | 67.4 |

| 8e | 12.5 | 0.047 | 265.9 |

| 8h | >20 | 0.097 | >206.1 |

| 8n | 10.1 | 0.32 | 31.6 |

| Celecoxib (Reference) | 14.7 | 0.045 | 326.0 |

Topoisomerase Inhibition Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. globalresearchonline.netnih.gov Quinoline derivatives have been investigated as inhibitors of these enzymes. globalresearchonline.net For example, a series of 7-azaindenoisoquinolines, which are structurally related to indenoisoquinolines, were prepared to function as topoisomerase I (Top1) inhibitors. nih.gov These compounds were designed to stabilize the Top1-DNA cleavage complex, a mechanism central to the action of many anticancer agents. nih.gov The research demonstrated that these quinoline-related structures could effectively inhibit Top1, suggesting the potential for this scaffold in the development of new anticancer therapeutics. science.govnih.gov

Anti-inflammatory Research

The anti-inflammatory potential of the quinoline scaffold, often in combination with other heterocyclic rings like azetidinone, is a recurring theme in medicinal chemistry research. nih.govresearchgate.net This activity is frequently linked to the inhibition of inflammatory mediators and enzymes, such as cyclooxygenase (COX). nih.gov

Studies have shown that quinoline derivatives can possess significant anti-inflammatory properties. A series of novel 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. nih.gov The results indicated that specific compounds within the series, such as 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one and 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one , exhibited significant anti-inflammatory activity when compared to the control group. nih.gov

Furthermore, the potent and selective inhibition of COX-2 by 1,2,4-triazine-quinoline hybrids, as detailed in the previous section, provides a clear mechanism for their anti-inflammatory effects. nih.gov The ability of compounds like 8e to inhibit COX-2 at nanomolar concentrations underscores the potential of the quinoline framework in designing new anti-inflammatory agents. nih.gov The anti-inflammatory activity of various quinoline derivatives has been noted across multiple studies, positioning the scaffold as a privileged structure in this area of research. researchgate.netpharmatutor.orgdrugbank.com

Other Reported Biological Activities (e.g., Antimalarial, Anticancer)

Beyond enzyme inhibition and anti-inflammatory actions, the versatile quinoline ring system, often functionalized with moieties like azetidine, has been a cornerstone in the discovery of agents against infectious diseases and cancer.

Antimalarial Activity The quinoline core is famously present in some of the oldest and most well-known antimalarial drugs, such as quinine (B1679958) and chloroquine. nih.govnih.gov Modern research continues to build on this legacy by creating novel quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum. nih.gov One study involved the synthesis of chalcone (B49325) derivatives containing a quinoline-azetidinone structure. sphinxsai.com These compounds were tested in vitro for their antimalarial activity against a chloroquine-sensitive strain of P. falciparum. Several derivatives showed impressive activity, with IC50 values in the sub-micromolar range. sphinxsai.com

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 15f | 0.13 |

| 16b | 0.08 |

| 16e | 0.07 |

| 16f | 0.06 |

| 16g | 0.05 |

| Chloroquine (Reference) | 0.03 |

Other research has focused on azetidine derivatives as a source of new antimalarials. A series of azetidine-2-carbonitriles were identified as potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme for parasite survival. acs.orgacs.org

Anticancer Activity The quinoline scaffold is a privileged structure in anticancer drug discovery, with derivatives being investigated for various mechanisms of action, including kinase inhibition and apoptosis induction. globalresearchonline.netnih.gov Research on quinoline-based thiazolidinone derivatives identified compounds with potent cytotoxic activity against human colon carcinoma cells (HCT-116). nih.gov One compound in particular, compound 7 , not only showed significant cytotoxicity but also acted as a remarkable inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

| Activity | Target/Cell Line | IC₅₀ |

|---|---|---|

| Cytotoxicity | HCT-116 | 7.43 µM |

| EGFR Inhibition | - | 96.43 nM |

| 5-Fluorouracil (Reference) | HCT-116 | 11.36 µM |

| Erlotinib (Reference) | EGFR | 78.65 nM |

The development of azetidinone-containing quinoline compounds has also been explored, with some derivatives showing the ability to inhibit the proliferation of breast cancer cells. sphinxsai.com These findings collectively highlight the importance of the quinoline-azetidine framework as a promising starting point for the design and synthesis of novel therapeutic agents for a wide array of diseases.

Future Directions in 1 Quinolin 2 Yl Azetidin 3 Ol Research

Development of Novel and Sustainable Synthetic Routes

The future of drug discovery is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. For 1-(quinolin-2-yl)azetidin-3-ol and its derivatives, a primary focus will be on creating novel and sustainable synthetic pathways. eurekaselect.comnih.gov

Current synthetic strategies for quinoline (B57606) and azetidine (B1206935) derivatives often involve multi-step processes with drawbacks such as long reaction times, the use of hazardous materials, and harsh reaction conditions. nih.gov Future research should prioritize the development of "green" synthetic approaches. eurekaselect.comnih.gov This includes the use of environmentally friendly solvents, recyclable catalysts, and one-pot synthesis methods to improve atom economy and reduce waste. nih.govrsc.org For instance, electrosynthesis has emerged as a sustainable and efficient method for quinoline synthesis, offering a reagent-free approach under mild conditions. rsc.org Similarly, continuous flow synthesis presents an opportunity for the safe and scalable production of azetidine intermediates. acs.org

The exploration of novel catalytic systems, such as magnetically recoverable catalysts, could also streamline the synthesis and purification processes. Further research into the functionalization of the quinoline and azetidine rings will be crucial for generating a diverse library of analogs for biological screening. researchgate.net

Integration of Advanced Computational Approaches for Rational Compound Design

The integration of advanced computational tools is set to revolutionize the rational design of this compound analogs with enhanced therapeutic properties. nih.govmdpi.com In silico techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting the binding affinities and interactions of these compounds with various biological targets. nih.govmdpi.comnih.gov

By employing these computational methods, researchers can design and optimize multi-targeted drug candidates based on the quinoline-azetidine scaffold. nih.govmdpi.com For example, molecular docking can reveal promising binding modes and affinities with specific protein targets, guiding the synthesis of more potent and selective inhibitors. nih.govosti.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) property modeling can help in the early identification of candidates with favorable pharmacological profiles, minimizing late-stage attrition in the drug development pipeline. mdpi.com Three-dimensional QSAR (3D-QSAR) models can further aid in understanding the steric and electrostatic contributions of different structural features to the biological activity, facilitating the design of novel and more potent anticancer agents. mdpi.com

The use of computational studies to screen large virtual libraries of quinoline-azetidine derivatives against various protein targets can accelerate the discovery of lead compounds for a range of diseases. osti.gov

Deeper Mechanistic Elucidation of Biological Interactions

A fundamental aspect of future research will be to gain a deeper understanding of the molecular mechanisms through which this compound and its derivatives exert their biological effects. While the quinoline and azetidine moieties are known to be present in various bioactive compounds, the specific interactions of this hybrid scaffold with biological targets remain largely unexplored. researchgate.netbiointerfaceresearch.com

Future investigations should focus on identifying the precise molecular targets of these compounds. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches. Once the targets are identified, detailed biochemical and biophysical assays will be necessary to characterize the binding kinetics and mode of action. For instance, determining whether a compound acts as a competitive, non-competitive, or allosteric inhibitor of an enzyme is crucial for understanding its biological function.

X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into the binding of these compounds to their protein targets, revealing key interactions that can be exploited for further optimization. science.gov Understanding the structure-activity relationships (SAR) will be critical in this endeavor, clarifying how modifications to the quinoline or azetidine rings influence biological activity. nih.gov

Exploration of New Preclinical Therapeutic Applications for Azetidine-Quinolines

The versatile nature of the quinoline-azetidine scaffold suggests its potential applicability across a wide range of therapeutic areas. researchgate.netijshr.com While initial research may focus on established activities of quinoline and azetidine derivatives, such as anticancer and antimicrobial effects, future preclinical studies should explore novel therapeutic applications. researchgate.netresearchgate.netnih.gov

Given the broad spectrum of biological activities associated with quinoline-containing compounds, including anti-inflammatory, antiviral, and antimalarial properties, it is plausible that this compound analogs could be effective in these areas as well. biointerfaceresearch.comnih.govresearchgate.net For example, quinoline derivatives have shown promise as inhibitors of VEGFR-2, a key target in cancer therapy, and as agents with activity against various strains of Mycobacterium tuberculosis. nih.govnih.gov

The exploration of azetidine-quinolines as inhibitors of protein kinases, which are implicated in numerous diseases, represents another promising avenue. researchgate.net Preclinical evaluation in relevant animal models of disease will be essential to validate the therapeutic potential of these compounds and to identify the most promising candidates for clinical development. Furthermore, investigating the potential of these compounds to overcome drug resistance, a significant challenge in the treatment of infectious diseases and cancer, will be a critical area of future research. nih.gov

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst screening : Acidic resins or Lewis acids improve yield by stabilizing transition states.

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 4.2–4.5 ppm (azetidine CH2), δ 7.5–8.9 ppm (quinoline aromatic protons), and a broad peak near δ 5.0 ppm (hydroxyl group) .

- ¹³C NMR : Peaks at ~70 ppm (azetidine C-OH) and 120–150 ppm (quinoline carbons) .

- Mass Spectrometry (MS) : Expect a molecular ion peak matching the exact mass (e.g., m/z 241.28 for C₁₆H₁₅N₂O) .

- HPLC : Retention time (~8.2 min) under reverse-phase conditions (C18 column, acetonitrile/water) confirms purity (>95%) .

Methodological Tip : Use deuterated DMSO for NMR to resolve hydroxyl proton splitting caused by hydrogen bonding .

How does the three-dimensional conformation of this compound influence its biological activity, and what computational methods can predict binding modes?

Advanced Research Question

The compound’s bioactivity depends on:

Q. Computational Approaches :

- Density Functional Theory (DFT) : Predicts tautomeric stability and intramolecular H-bonding (e.g., enolimine vs. keto forms) .

- Molecular Docking : Use programs like AutoDock Vina to simulate interactions with targets (e.g., HRP-2 PWWP domain) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Key Finding : DFT studies show the (1Z,3Z)-tautomer is most stable in vacuum due to aromaticity and H-bonding .

What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Question

Discrepancies often arise from:

- Substituent effects : Fluorine or chlorine at the benzyl position alters lipophilicity and target selectivity .

- Purity variability : HPLC-MS validation is critical; impurities >5% may skew activity data .

- Assay conditions : Varying pH or temperature affects enzyme inhibition (e.g., IC50 differences in Bcl-2 assays) .

Q. Resolution Workflow :

Structural validation : Confirm purity and stereochemistry via X-ray crystallography .

Dose-response profiling : Test derivatives across a broad concentration range (nM–μM).

Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50).

What are the key considerations in designing structure-activity relationship (SAR) studies for azetidin-3-ol derivatives targeting enzyme inhibition?

Advanced Research Question

SAR Design Parameters :

- Ring substituents : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme binding via dipole interactions .

- Stereochemistry : R vs. S configurations at the azetidine C3 position affect potency (e.g., 10-fold difference in Bcl-2 inhibition) .

- Bioisosteric replacement : Substitute quinoline with isoquinoline to modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.